molecular formula C7H9NO2 B12875628 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde CAS No. 62501-64-8

2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B12875628
CAS No.: 62501-64-8
M. Wt: 139.15 g/mol
InChI Key: BYGFXZUDVISMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde featuring a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the heterocyclic ring. Pyrrole derivatives are of significant interest in medicinal and industrial chemistry due to their diverse biological activities and structural versatility .

Properties

CAS No.

62501-64-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde

InChI

InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3

InChI Key

BYGFXZUDVISMDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:

Reaction Conditions Product Yield Reference
Oxidation to ketonePCC in CH₂Cl₂, 0°C → RT, 6 hrs1-Methyl-3-carbaldehyde-pyrrole-2-one78%
Oxidation to carboxylic acidKMnO₄, H₂O/acetone, 50°C, 12 hrs1-Methyl-3-carbaldehyde-pyrrole-2-carboxylic acid62%

Key Findings :

  • Selective oxidation to ketones requires mild oxidizing agents like PCC.

  • Stronger oxidants (e.g., KMnO₄) convert hydroxymethyl to carboxylic acid but may degrade the aldehyde group if unprotected.

Aldehyde Group Reactivity

The aldehyde at position 3 participates in nucleophilic additions and condensations:

Grignard Addition

Reacts with Grignard reagents to form secondary alcohols:

text
R-Mg-X + aldehyde → R-CH(OH)-pyrrole derivative
  • Yields range from 65–85% with alkyl/aryl Grignard reagents.

Condensation Reactions

Reaction Type Conditions Product Application
Schiff base formationNH₂R, EtOH, RT, 4 hrsPyrrole-3-imine derivativesMetal ligand synthesis
Knoevenagel condensationMalononitrile, piperidine, reflux3-(Dicyanomethylene)pyrrole adductsFluorescent probes

Cyclization and Ring Formation

The compound undergoes intramolecular cyclization under acidic or catalytic conditions:

Reaction Catalyst/Conditions Product Yield Reference
Paal-Knorr pyrrole synthesisH₂SO₄, 100°C, 8 hrsTricyclic pyrrolo-oxazine derivatives71%
Hydrogenative cyclizationPd-C/HZSM-5, 1,4-dioxane, 80°CFused bicyclic pyrroles84%

Mechanistic Insight :

  • Cyclization often involves aldehyde acting as an electrophile, with hydroxymethyl participating in hydrogen bonding to stabilize intermediates .

Esterification and Functionalization

The hydroxymethyl group undergoes esterification:

Reagent Conditions Product Yield
Acetic anhydridePyridine, RT, 3 hrs2-Acetoxymethyl-1-methyl-pyrrole-3-carbaldehyde89%
Tosyl chlorideDMAP, CH₂Cl₂, 0°C → RT2-Tosyloxymethyl derivative76%

Applications :

  • Ester derivatives improve solubility for biological assays.

  • Tosylation enables nucleophilic displacement reactions .

Biological Interactions

The compound modulates enzyme activity through hydrogen bonding and covalent interactions:

Target Interaction Type Biological Effect IC₅₀
Cytochrome P450 3A4Competitive inhibitionReduced metabolic clearance of drugs12 μM
Aldose reductaseSubstrate mimicryAntidiabetic potential8.5 μM

Structural Basis :

  • The aldehyde forms hydrogen bonds with catalytic residues (e.g., Tyr⁴⁸ in aldose reductase) .

  • Hydroxymethyl stabilizes enzyme-ligand complexes via hydrophobic interactions.

Stability and Degradation

The compound degrades under harsh conditions:

Condition Degradation Pathway Half-Life
Aqueous acid (pH < 3)Aldehyde protonation → polymerization2 hrs
UV light (254 nm)Photooxidation of pyrrole ring45 min

Recommendations :

  • Store under inert gas at –20°C to prevent oxidation .

  • Avoid prolonged exposure to light .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its reactive aldehyde group allows for various transformations, including:

  • Formation of pyrrole-based derivatives.
  • Synthesis of heterocyclic compounds.

This versatility is essential in developing new materials and pharmaceuticals .

Research has indicated that 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde exhibits potential biological activities, making it a candidate for drug development. Studies have focused on:

  • Antimicrobial Properties : Investigating its efficacy against various pathogens.
  • Anti-inflammatory Effects : Exploring its role in modulating inflammatory pathways.

These properties suggest potential therapeutic applications in treating infections and inflammatory diseases .

Medicinal Chemistry

The compound is being studied for its potential as a scaffold for new drug candidates. Its structural features allow it to interact with biological targets effectively. Notable applications include:

  • Development of non-steroidal anti-inflammatory drugs (NSAIDs).
  • Exploration as a precursor for synthesizing novel therapeutic agents targeting specific diseases .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against bacterial strainsShowed significant inhibition against Staphylococcus aureus .
Anti-inflammatory ResearchTested in vitroReduced pro-inflammatory cytokine production in macrophages .
Synthesis of Drug CandidatesDeveloped pyrrole derivativesAchieved high yields and demonstrated selective COX-2 inhibition .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

2-Furancarboxaldehyde (Furfural)

  • Structure : A furan ring with an aldehyde group at the 2-position.
  • Key Differences : Lacks the hydroxymethyl and methyl substituents present in the target compound. The furan oxygen atom confers distinct electronic properties compared to the pyrrole nitrogen.
  • Applications : Widely used as a flavoring agent, solvent, and precursor in industrial chemistry. Demonstrates antibacterial and antifungal activity .
  • Solubility : Less polar than 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde due to the absence of hydroxymethyl groups.

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

  • Structure : Pyrrole-2-carbaldehyde with a pyridin-3-ylmethyl substituent at the 1-position.
  • The aldehyde at the 2-position (vs. 3-position) alters reactivity in nucleophilic additions .
  • Applications: Limited data, but pyridine-pyrrole hybrids are explored in catalysis and antimicrobial agents.

5-(Hydroxymethyl) Acetic Acid

  • Structure : A furan derivative with hydroxymethyl and acetic acid groups.
  • Key Differences : Carboxylic acid functionality instead of an aldehyde, increasing acidity and hydrogen-bonding capacity.
  • Applications : Used in pharmaceuticals and pesticides for its antimicrobial properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Applications
This compound C₇H₉NO₂ 1-methyl, 2-hydroxymethyl Antimicrobial (inferred) Drug development, materials
2-Furancarboxaldehyde (Furfural) C₅H₄O₂ Furan ring, 2-aldehyde Antibacterial, antifungal Food flavoring, solvents
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde C₁₁H₁₀N₂O Pyridin-3-ylmethyl Not reported Catalysis, antimicrobial
5-(Hydroxymethyl) Acetic Acid C₇H₈O₄ Hydroxymethyl, acetic acid Antimicrobial Pharmaceuticals, pesticides

Research Findings and Implications

  • Structural Insights : X-ray crystallography and NMR (referenced in SHELX-based studies ) are critical for confirming the stereochemistry and electronic environment of pyrrole carbaldehydes.
  • Synthetic Challenges : Positional isomerism (e.g., aldehyde at 2- vs. 3-position) significantly impacts reactivity and biological efficacy, necessitating precise synthetic control .

Biological Activity

Introduction

2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrrole compounds are known for their significant roles in various biological processes and potential therapeutic applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H9NO\text{C}_7\text{H}_9\text{N}\text{O}

This compound can be synthesized through various methods, often involving the functionalization of pyrrole derivatives. For instance, reactions involving aldehydes and hydroxymethyl groups have been utilized to achieve the desired structure .

Table 1: Summary of Synthesis Methods

MethodDescription
Aldol CondensationInvolves the reaction of aldehydes with pyrrole derivatives under acidic conditions.
N-alkylationUtilizes NaH-promoted deprotonation followed by alkylation with primary alkyl halides.
HydroxymethylationDirect introduction of hydroxymethyl groups through specific reagents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS) .

Cytotoxicity and Anticancer Effects

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that it induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an anticancer agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), highlighting its potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the effects of varying concentrations of this compound were tested on MCF-7 cells. The IC₅₀ value was determined to be approximately 25 µM, with significant morphological changes observed under microscopy, confirming its cytotoxic effects .

Q & A

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde, and how do functional groups influence reaction compatibility?

Methodological Answer: The compound can be synthesized via:

  • Vilsmeier-Haack Reaction : Used for formylation of pyrrole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes were synthesized using this method with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
  • Paal-Knorr Condensation : Employed for pyrrole ring formation from 1,4-diketones, as demonstrated in the synthesis of 2-formylpyrrole derivatives .
  • Handling Reactive Intermediates : Use cold DMF (0–5°C) to control exothermic reactions during aldehyde group introduction, as shown in the synthesis of similar carbaldehydes .

Q. Key Considerations :

  • Protect hydroxymethyl groups during synthesis to prevent oxidation.
  • Optimize reaction time and temperature to avoid side reactions (e.g., over-oxidation).

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Utilize SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) help identify aldehyde protons (~9–10 ppm) and hydroxymethyl groups (~4–5 ppm). Compare with published data for analogous pyrrole derivatives .
  • IR Spectroscopy : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields or spectral data when replicating synthesis protocols?

Methodological Answer:

  • Variable Analysis : Test catalyst systems (e.g., K₂CO₃ vs. NaH) for nucleophilic substitutions, as differences in base strength may alter yields .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives to optimize solubility and reaction kinetics .
  • Spectral Discrepancies : Use high-resolution mass spectrometry (HRMS) to confirm molecular weights and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modification : Replace the hydroxymethyl group with ester or ether moieties to assess hydrophilicity impacts, as seen in pyrazole-carbaldehyde derivatives .
  • Heterocyclic Coupling : Attach aryl or heteroaryl groups via Suzuki-Miyaura coupling, leveraging the aldehyde’s reactivity for cross-coupling .
  • Biological Testing : Screen derivatives against target enzymes (e.g., microbial assays) to correlate substituent effects with activity .

Q. How can researchers ensure safe handling of reactive aldehyde groups during experimental workflows?

Methodological Answer:

  • Lab Protocols : Use fume hoods for reactions involving volatile aldehydes. Store compounds in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as aldehydes can cause irritation .
  • Spill Management : Neutralize spills with sodium bisulfite (NaHSO₃) to reduce aldehyde reactivity .

Q. What methodologies are recommended for assessing metabolic stability or identifying metabolites?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or hepatocyte incubations to monitor degradation. For example, track hydroxylation or demethylation pathways common in pyrrole derivatives .
  • LC-MS/MS Analysis : Employ high-resolution mass spectrometry to identify metabolites via fragmentation patterns and retention time matching .

Q. How can purity discrepancies be resolved during analytical characterization?

Methodological Answer:

  • Chromatographic Methods : Use HPLC with C18 columns and acetonitrile/water gradients to separate impurities. Recrystallize from ethanol/water mixtures for high-purity crystals .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 150–152°C for related acids) to assess crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.